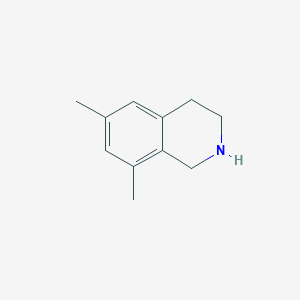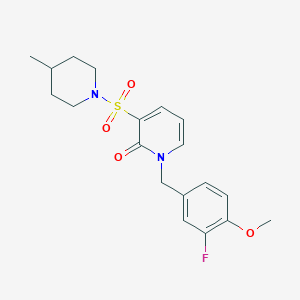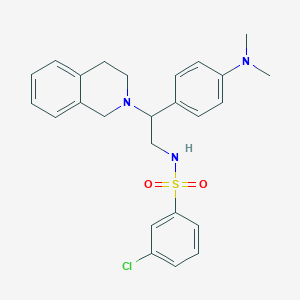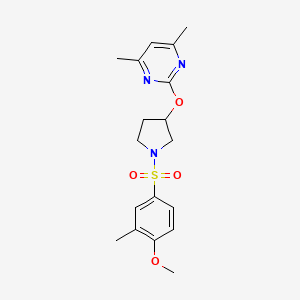
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 161.25 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline, has been a topic of interest in medicinal chemistry . The synthesis often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . The resulting dihydro isoquinoline is then reduced to tetrahydroisoquinolines using reducing agents like sodium borohydride, sodium cyanoborohydride, or a catalytic hydrogenation process .Molecular Structure Analysis
The molecular structure of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline is represented by the Inchi Code: 1S/C11H15N/c1-8-5-9(2)11-7-12-4-3-10(11)6-8/h5-6,12H,3-4,7H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and depend on the specific functional groups present in the molecule . The reactions often involve the formation of a heterocyclic scaffold .Physical And Chemical Properties Analysis
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline is a powder at room temperature .科学的研究の応用
Synthesis of Chiral Tetrahydroisoquinoline Derivatives
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline: serves as a key intermediate in the synthesis of chiral tetrahydroisoquinoline derivatives. These derivatives are significant due to their presence in various natural products and pharmaceuticals. The synthesis often involves methods like the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, which are crucial for constructing the tetrahydroisoquinoline core .
Inhibitors for HIV-1 Reverse Transcriptase
Derivatives of tetrahydroisoquinoline have been designed and evaluated as inhibitors of HIV-1 reverse transcriptase. This application is particularly important in the fight against HIV/AIDS, as these inhibitors are part of the antiretroviral therapy used to treat HIV infection. The compounds exhibit a range of inhibitory activities, with some showing promising results in preliminary studies .
Parkinson’s Disease Treatment
The compound’s derivatives have been identified as potential treatments for Parkinson’s disease. For instance, certain derivatives act as peripheral catechol-O-methyltransferase inhibitors, which are important for managing symptoms of Parkinson’s disease. This application leverages the neuroprotective properties of the tetrahydroisoquinoline scaffold .
Antineoplastic and Antiproliferative Activities
Some derivatives of 6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline have been assessed for their antineoplastic and antiproliferative activities. These compounds are tested against various cancer cell lines to determine their efficacy in inhibiting cell growth and inducing apoptosis .
Synthesis of Polymeric Materials
The compound is also used in the synthesis of polymeric materials. For example, it can be involved in the creation of bisphenols through nucleophilic addition reactions. These materials have applications in various industries, including electronics and coatings .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-9(2)11-7-12-4-3-10(11)6-8/h5-6,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPWKVIUPYDEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CNCCC2=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1249695-87-1 |
Source


|
| Record name | 6,8-dimethyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849877.png)
![2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2849878.png)
![2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2849881.png)
![Methyl 8-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroquinoline-3-carboxylate](/img/structure/B2849883.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-indazol-1-ylacetamide;dihydrochloride](/img/structure/B2849884.png)
![2-{4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-2-methoxyphenoxy}acetic acid](/img/structure/B2849885.png)
![(1S,2R,3S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-2,3-diol;hydrochloride](/img/structure/B2849886.png)
![3-((2-chloro-6-fluorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2849887.png)
![Ethyl 2-(2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2849889.png)
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2849890.png)


![4-[3-(1-Naphthyl)acryloyl]phenyl octanoate](/img/structure/B2849894.png)
